molecular formula C21H22N2O3 B6918423 N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B6918423
M. Wt: 350.4 g/mol
InChI Key: UVEQIWHEZQAVKA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20-13-17(14-23(20)10-8-15-4-2-1-3-5-15)21(25)22-18-6-7-19-16(12-18)9-11-26-19/h1-7,12,17H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEQIWHEZQAVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the formation of the pyrrolidine ring. Key steps include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of appropriate amines and ketones.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrrolidine intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1-benzofuran-5-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
  • This compound analogs : Compounds with slight modifications in the benzofuran or pyrrolidine moieties.
  • Other benzofuran derivatives : Compounds with different substituents on the benzofuran ring.

Uniqueness

This compound stands out due to its specific combination of structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

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